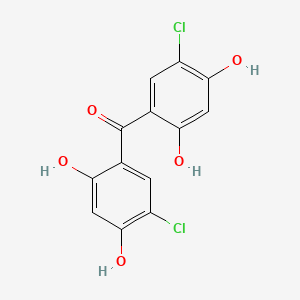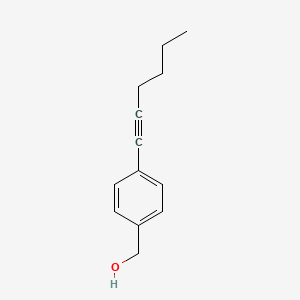
2-Fluoro-4-(naphthalen-2-yl)phenol, 95%
Übersicht
Beschreibung
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% (2-F4NP) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 74-76°C, and is soluble in water, ethanol, and other organic solvents. 2-F4NP is a versatile compound with a wide range of uses in organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has a variety of applications in scientific research. It is a useful reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, it can be used as a starting material for the synthesis of small molecule drugs. In biochemistry, it can be used as a fluorescent probe for the detection of proteins and other biomolecules.
Wirkmechanismus
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has a number of mechanisms of action. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new compounds. In medicinal chemistry, it can act as an agonist or antagonist, binding to receptors and modulating their activity. In biochemistry, it can act as a fluorescent probe, binding to proteins and other biomolecules and emitting light when excited by ultraviolet light.
Biochemical and Physiological Effects
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has a number of biochemical and physiological effects. In organic synthesis, it can be used to synthesize a variety of compounds, some of which may have biological activity. In medicinal chemistry, it can be used to synthesize drugs that may have therapeutic effects. In biochemistry, it can be used to detect proteins and other biomolecules, and can be used to study their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, with a long shelf life. It is also readily soluble in a variety of solvents, making it easy to work with. However, it is toxic and should be handled with care. It is also sensitive to light and should be stored in a dark environment.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Fluoro-4-(naphthalen-2-yl)phenol, 95%. It could be used in the development of new pharmaceuticals and agrochemicals, or as a fluorescent probe for the detection of proteins and other biomolecules. It could also be used to study the structure and function of proteins and other biomolecules, or to develop new methods for organic synthesis. Additionally, it could be used to study the effects of environmental pollutants on biological systems.
Eigenschaften
IUPAC Name |
2-fluoro-4-naphthalen-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAALJHRGIVUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435874 | |
| Record name | 2-Fluoro-4-(2-naphthyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(naphthalen-2-YL)phenol | |
CAS RN |
550997-73-4 | |
| Record name | 2-Fluoro-4-(2-naphthyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)

![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)


![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)



![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)
